molecular formula C7H11NOS B14380339 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine CAS No. 89996-50-9

2-Methoxy-4,5-dimethyl-6H-1,3-thiazine

Cat. No.: B14380339
CAS No.: 89996-50-9
M. Wt: 157.24 g/mol
InChI Key: GEYXUXGZPJFNAP-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-6H-1,3-thiazine is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxy-4,5-dimethyl-1,3-thiazole with suitable reagents to form the desired thiazine ring. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5-dimethyl-6H-1,3-thiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-Methoxy-4,5-dimethyl-6H-1,3-thiazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,6-dimethyl-3-pyridinylmethylamine hydrochloride
  • 2,5-Dimethyl-4-methoxybenzaldehyde
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-Methoxy-4,5-dimethyl-6H-1,3-thiazine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

89996-50-9

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-6H-1,3-thiazine

InChI

InChI=1S/C7H11NOS/c1-5-4-10-7(9-3)8-6(5)2/h4H2,1-3H3

InChI Key

GEYXUXGZPJFNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(SC1)OC)C

Origin of Product

United States

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